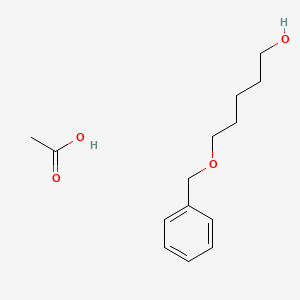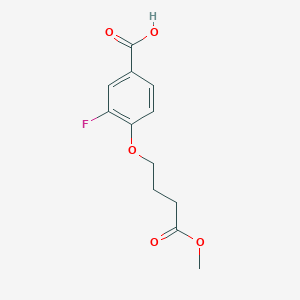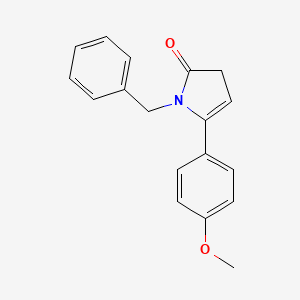![molecular formula C8H9NaO B14217613 Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- CAS No. 827304-01-8](/img/structure/B14217613.png)
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- is a chemical compound with the molecular formula C₈H₉NaO. It is a sodium salt derivative of a cyclopentadienyl compound, which is characterized by the presence of a cyclopentadienyl ring substituted with a 1-oxopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of cyclopentadienyl sodium with a suitable 1-oxopropyl precursor. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the cyclopentadienyl compound, followed by the addition of a 1-oxopropyl halide under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The cyclopentadienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various cyclopentadienyl derivatives and organometallic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadienyl ring can participate in π-π interactions, while the 1-oxopropyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (1-diazo-2-oxopropyl)phosphonate: A versatile building block for organic synthesis, used in the formation of nitrogen heterocycles.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Similar to diethyl derivative, used in cycloaddition reactions.
Uniqueness
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- is unique due to its specific substitution pattern on the cyclopentadienyl ring, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Propriétés
Numéro CAS |
827304-01-8 |
|---|---|
Formule moléculaire |
C8H9NaO |
Poids moléculaire |
144.15 g/mol |
Nom IUPAC |
sodium;1-cyclopenta-2,4-dien-1-ylpropan-1-one |
InChI |
InChI=1S/C8H9O.Na/c1-2-8(9)7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1 |
Clé InChI |
CEHQNXSSVATGDI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)[C-]1C=CC=C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)


![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)

![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)

![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)
